(2E)-3-amino-2-cyanobut-2-enethioamide
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Overview
Description
(2E)-3-amino-2-cyanobut-2-enethioamide is an organic compound with a unique structure that includes an amino group, a cyano group, and a thioamide group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-2-cyanobut-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino, cyano, and thioamide functionalities under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-2-cyanobut-2-enethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano or thioamide groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to an amine or a different thioamide derivative.
Scientific Research Applications
(2E)-3-amino-2-cyanobut-2-enethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-amino-2-cyanobut-2-enethioamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-amino-2-cyanobut-2-enethioamide include other amino-cyano-thioamide derivatives, which share structural similarities but may differ in the position or nature of substituents.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups, which can confer unique reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
IUPAC Name |
(E)-3-amino-2-cyanobut-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNLZOXXAMQLU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=S)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=S)N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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